molecular formula C25H27N5O2 B2564689 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105214-22-9

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2564689
CAS No.: 1105214-22-9
M. Wt: 429.524
InChI Key: HCOJPODQGGZBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a piperazine moiety linked to a pyrimidoindole core

Properties

IUPAC Name

3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-6-5-9-21(18(17)2)28-12-14-29(15-13-28)22(31)10-11-30-16-26-23-19-7-3-4-8-20(19)27-24(23)25(30)32/h3-9,16,27H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOJPODQGGZBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dimethylphenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine moiety and may exhibit similar biological activities.

    Pyrimidoindole derivatives: These compounds share the pyrimidoindole core and may have similar chemical properties and applications.

Uniqueness

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H25N5O2C_{22}H_{25}N_5O_2 with a molecular weight of approximately 393.48393.48 g/mol. The structure incorporates a piperazine moiety and a pyrimidine-indole core, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The piperazine ring is known for modulating pharmacokinetic properties and enhancing binding affinity to biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays indicated that it induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane depolarization. For instance, the IC50 values for colon cancer cell lines (HCT116 and HT29) were reported below 4 µM, indicating potent cytotoxicity .
  • Selectivity Index : The selectivity index (SI) for this compound was assessed by comparing its cytotoxic effects on malignant versus non-malignant cells. Results showed a favorable SI, suggesting that the compound selectively targets cancer cells while sparing normal cells .

Mechanistic Studies

Research has shown that the compound can induce cell cycle arrest and promote apoptosis in sensitive cell lines. For example:

  • Caspase Activation : Studies indicated that treatment with the compound resulted in increased caspase-3 activation in treated cancer cells, leading to apoptotic cell death .
  • Mitochondrial Dysfunction : The compound was found to cause mitochondrial membrane potential depolarization in several cancer cell lines, further supporting its role as an apoptotic agent .

Data Tables

Cell Line IC50 (µM) Mechanism of Action
HCT116< 1Apoptosis via caspase activation
HT29< 1Mitochondrial dysfunction
CEM< 4Cell cycle arrest

Study 1: Anticancer Efficacy

In a study conducted on human colon cancer cells, the compound exhibited strong anticancer effects with IC50 values significantly lower than those of standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways and suggested its potential as a lead candidate for further development in cancer therapy .

Study 2: Selectivity Assessment

Another investigation focused on comparing the cytotoxicity of this compound against non-malignant cell lines. The results indicated that while the compound was effective against cancer cells, it showed considerably reduced toxicity towards normal cells, thus demonstrating a high selectivity index which is crucial for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.